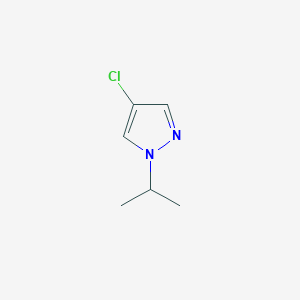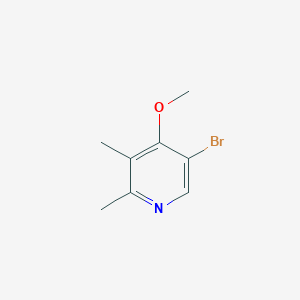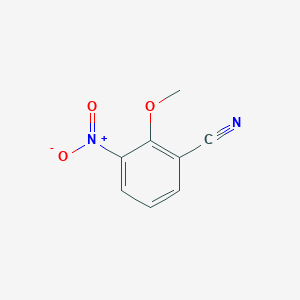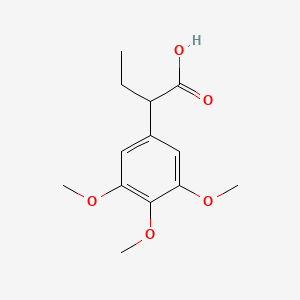
(S)-3-(4-Fluorophenyl)-2-hydroxypropionic Acid
Descripción general
Descripción
Fluorophenyl compounds are widely used in organic synthesis, chemical biology, drug discovery, and materials science . They often serve as intermediates in the production of various chemicals .
Synthesis Analysis
Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method has found widespread applications in organic synthesis .Molecular Structure Analysis
The molecular structure of fluorophenyl compounds can vary depending on the specific compound. For example, 4-Fluorophenylboronic acid has a molecular formula of C6H6BFO2 and a molecular weight of 139.92 g/mol .Chemical Reactions Analysis
Fluorophenyl compounds can participate in various chemical reactions. For instance, they can undergo direct fluorosulfonylation with fluorosulfonyl radicals to produce sulfonyl fluorides .Physical And Chemical Properties Analysis
The physical and chemical properties of fluorophenyl compounds can vary. For example, 4-Fluorophenylboronic acid is a crystalline or fluffy powder with a melting point of 255.0°C to 259.0°C .Aplicaciones Científicas De Investigación
Biosynthetic Pathways and Microbial Production
The compound (S)-3-(4-Fluorophenyl)-2-hydroxypropionic Acid is closely related to 3-hydroxypropionic acid (3-HP), a biobased platform chemical. Research on 3-HP has focused on its potential in synthesizing novel polymer materials and other derivatives. Several studies have explored biosynthetic pathways for producing 3-HP, emphasizing the engineering of microbes for this purpose. Key aspects include mass and redox balances, thermodynamic favorability, and pathway assembly (Jiang, Meng, & Xian, 2009); (Kumar, Ashok, & Park, 2013).
Industrial and Chemical Applications
3-HP, closely related to (S)-3-(4-Fluorophenyl)-2-hydroxypropionic Acid, serves as a precursor for various industrial chemicals, including acrylic acid and acrylamide. Its production from renewable resources like glucose and glycerol has been extensively studied, aiming to replace petrochemical feedstocks. Advances in metabolic engineering have improved the yield and efficiency of 3-HP production (Chen et al., 2017); (de Fouchécour et al., 2018).
Biocatalytic Synthesis and Environmental Impact
Biocatalytic synthesis of fluorine-containing compounds like 2-fluoro-3-hydroxypropionic acid (2-F-3-HP) offers environmental advantages over traditional chemical methods. This process involves using engineered E. coli and can lead to the production of other fluorinated compounds, highlighting the environmental and safety benefits of biocatalysis (Liu, Yuan, Jin, & Xian, 2022).
Nematicidal Properties in Endophytic Fungi
3-Hydroxypropionic acid, closely related to the subject compound, has been identified in endophytic fungi. It exhibits selective nematicidal activity against plant-parasitic nematodes, with no observed antimicrobial, cytotoxic, or phytotoxic effects. This discovery opens up new avenues for biological pest control (Schwarz et al., 2004).
Genetic Engineering for Microbial Production
Genetic engineering techniques have been employed to optimize microbial strains for the production of 3-HP. These methods involve modifying specific genes and pathways to enhance the yield and efficiency of 3-HP production, illustrating the intersection of biology and chemical engineering (Xiao-hui, 2012).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-3-(4-fluorophenyl)-2-hydroxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDVNWXOYGTHJO-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(4-Fluorophenyl)-2-hydroxypropionic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















